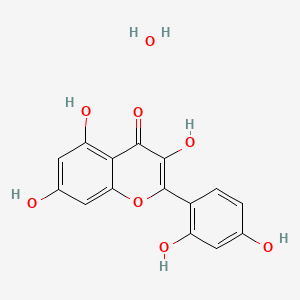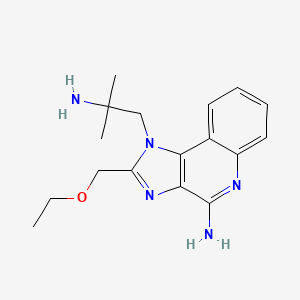
1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-2,4-dioxo-N-phenyl-
Übersicht
Beschreibung
1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-2,4-dioxo-N-phenyl-, also known as 5-Fluorouracil (5-FU), is a pyrimidine analogue that has been widely used as an anticancer drug. The chemical structure of 5-FU is similar to that of uracil, which is a component of RNA. 5-FU is a prodrug that is converted to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), in the body. FdUMP inhibits thymidylate synthase, an enzyme that is required for the synthesis of thymidine, a component of DNA. This inhibition leads to the depletion of thymidine and the inhibition of DNA synthesis, which ultimately results in the death of rapidly dividing cells, including cancer cells.
Wirkmechanismus
As mentioned earlier, 5-FU is converted to its active form, FdUMP, in the body. FdUMP inhibits thymidylate synthase, which is required for the synthesis of thymidine. This inhibition leads to the depletion of thymidine and the inhibition of DNA synthesis, which ultimately results in the death of rapidly dividing cells, including cancer cells.
Biochemical and physiological effects:
In addition to its direct cytotoxic effects, 5-FU has been shown to have immunomodulatory effects. It has been shown to increase the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which play important roles in the immune response to cancer. 5-FU has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and irinotecan.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-FU is its broad spectrum of activity against different types of cancer. It has also been shown to have synergistic effects with other anticancer agents, which can enhance its efficacy. However, 5-FU has several limitations, including its toxicity to normal cells, its short half-life, and the development of resistance in some cancer cells.
Zukünftige Richtungen
There are several future directions for the development of 5-FU and its derivatives. One area of research is the development of targeted delivery systems that can deliver 5-FU specifically to cancer cells, while minimizing its toxicity to normal cells. Another area of research is the development of combination therapies that can enhance the efficacy of 5-FU and overcome resistance in cancer cells. Finally, there is ongoing research into the mechanisms of resistance to 5-FU, with the goal of identifying new targets for the development of novel anticancer agents.
Wissenschaftliche Forschungsanwendungen
5-FU has been extensively studied for its anticancer properties and has been used to treat a wide range of cancers, including breast cancer, colorectal cancer, gastric cancer, and pancreatic cancer. In addition to its direct cytotoxic effects, 5-FU has been shown to have immunomodulatory effects and to enhance the efficacy of other anticancer agents.
Eigenschaften
IUPAC Name |
5-fluoro-2,4-dioxo-N-phenylpyrimidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O3/c12-8-6-15(11(18)14-9(8)16)10(17)13-7-4-2-1-3-5-7/h1-6H,(H,13,17)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXNTSRWKSCFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C=C(C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876650 | |
| Record name | 1(2H)-PYRIMIDINECARBOXAMIDE, 5-FLUORO-3,4-DICHLO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-2,4-dioxo-N-phenyl- | |
CAS RN |
56563-17-8 | |
| Record name | 1-Phenylcarbamoyl-5-fluoroureacil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056563178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(2H)-PYRIMIDINECARBOXAMIDE, 5-FLUORO-3,4-DICHLO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



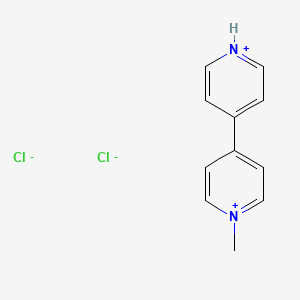
![N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)
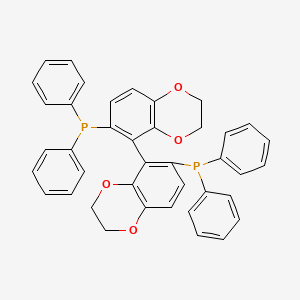
![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)
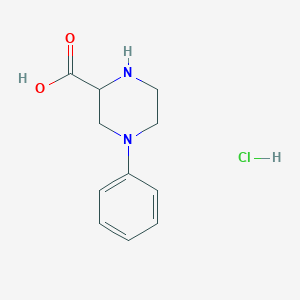
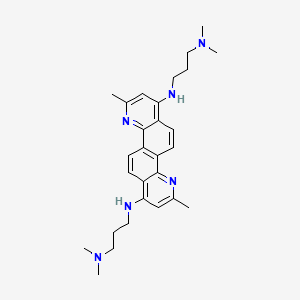
![7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)

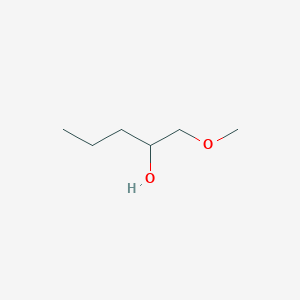

![4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3182392.png)
